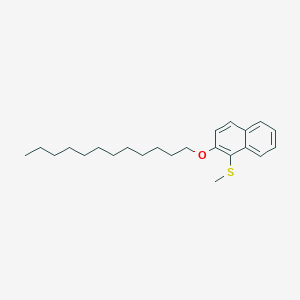![molecular formula C6H6Br2ClFS B14326435 5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane CAS No. 108319-88-6](/img/structure/B14326435.png)
5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[221]heptane is a complex organic compound characterized by the presence of multiple halogen atoms and a sulfur atom within a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the bicyclic core. The introduction of halogen atoms is achieved through halogenation reactions using reagents such as bromine, chlorine, and fluorine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Halogen atoms can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of less halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane involves interactions with molecular targets such as enzymes or receptors. The halogen atoms and sulfur atom within the bicyclic structure can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dibromo-3-chloro-2-thiabicyclo[2.2.1]heptane: Lacks the fluorine atom, resulting in different chemical properties.
5,6-Dibromo-3-fluoro-2-thiabicyclo[2.2.1]heptane: Lacks the chlorine atom, affecting its reactivity.
3-Chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane: Lacks the bromine atoms, leading to different applications.
Uniqueness
The presence of multiple halogen atoms and a sulfur atom within the bicyclic structure of 5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[221]heptane makes it unique compared to similar compounds
Eigenschaften
CAS-Nummer |
108319-88-6 |
|---|---|
Molekularformel |
C6H6Br2ClFS |
Molekulargewicht |
324.44 g/mol |
IUPAC-Name |
5,6-dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H6Br2ClFS/c7-4-2-1-3(5(4)8)11-6(2,9)10/h2-5H,1H2 |
InChI-Schlüssel |
XIRZSWIBLDVEQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(C1SC2(F)Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
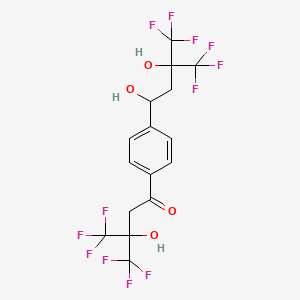

![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
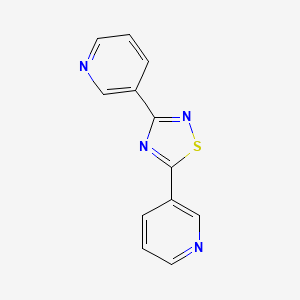
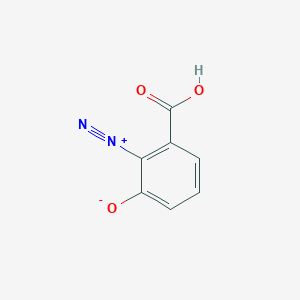
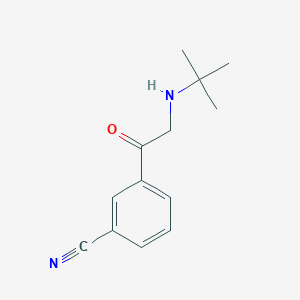
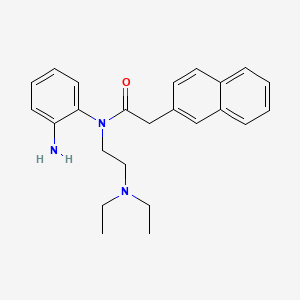
![[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene](/img/structure/B14326414.png)
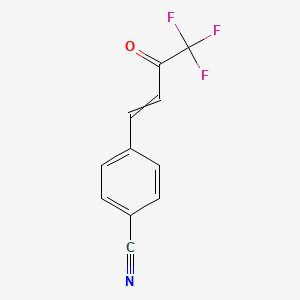
![Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-](/img/structure/B14326425.png)
![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)
